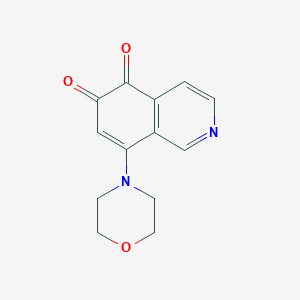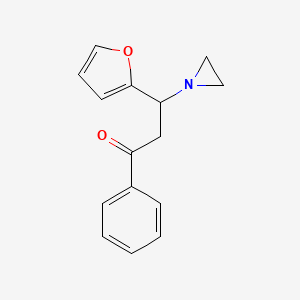![molecular formula C10H7ClFNO3 B11869678 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of 2-chloroacetyl chloride with 8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce an oxide or hydroxylated product.
科学的研究の応用
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials such as polymers and resins with enhanced properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 8-[2,4-Dioxo-2H-benzo[E][1,3]oxazin-3(4H)-yl]octanoic acid ethyl ester
- Chiral dihydrobenzoxazinones
- Aromatic ester-based polybenzoxazines
Uniqueness
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of both chloroacetyl and fluoro substituents, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C10H7ClFNO3 |
|---|---|
分子量 |
243.62 g/mol |
IUPAC名 |
6-(2-chloroacetyl)-8-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7ClFNO3/c11-3-8(14)5-1-6(12)10-7(2-5)13-9(15)4-16-10/h1-2H,3-4H2,(H,13,15) |
InChIキー |
PKHDOUWPRDZACU-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)C(=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)





![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)


